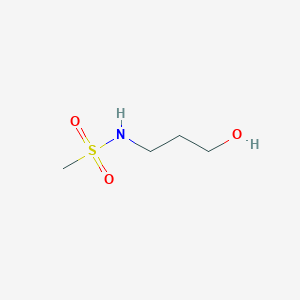
9-Hydroxy Etizolam
概要
説明
9-Hydroxy Etizolam is a metabolite of Etizolam, a thienodiazepine derivative that is structurally related to benzodiazepines. Etizolam is known for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. The compound this compound retains similar pharmacological properties and is often studied for its potential therapeutic applications .
準備方法
The synthesis of 9-Hydroxy Etizolam involves several steps, starting from the parent compound, Etizolam. The primary synthetic route includes:
Oxidation of Etizolam: This step involves the use of oxidizing agents to introduce a hydroxyl group at the 9th position of the Etizolam molecule. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN) under controlled temperature and pH conditions to ensure selective oxidation.
化学反応の分析
9-Hydroxy Etizolam undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, regenerating the parent compound, Etizolam.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
9-Hydroxy Etizolam has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of Etizolam and its metabolites in biological samples.
Biology: Studies on this compound help understand the metabolic pathways and pharmacokinetics of Etizolam in the body.
Medicine: Research on this compound contributes to the development of new therapeutic agents for anxiety, insomnia, and other neurological disorders.
Industry: The compound is used in the pharmaceutical industry for the development and quality control of Etizolam-based medications
作用機序
The mechanism of action of 9-Hydroxy Etizolam is similar to that of Etizolam. It acts as an agonist at the gamma-aminobutyric acid (GABA) A receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability. The molecular targets include the benzodiazepine binding site located at the interface between the alpha and gamma subunits of the GABA A receptor .
類似化合物との比較
9-Hydroxy Etizolam is compared with other similar compounds, such as:
Etizolam: The parent compound, known for its anxiolytic and sedative properties.
Alpha-Hydroxy Etizolam: Another major metabolite of Etizolam with similar pharmacological effects.
8-Hydroxy Etizolam: A less common metabolite with distinct metabolic pathways.
The uniqueness of this compound lies in its specific hydroxylation at the 9th position, which may influence its pharmacokinetics and pharmacodynamics compared to other metabolites .
特性
IUPAC Name |
[7-(2-chlorophenyl)-4-ethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-13-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-2-10-7-12-16(11-5-3-4-6-13(11)18)19-8-14-20-21-15(9-23)22(14)17(12)24-10/h3-7,23H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOHSLBWMOPWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N3C(=NN=C3CO)CN=C2C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737613 | |
| Record name | [4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-9-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52170-72-6 | |
| Record name | [4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-9-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















